rhodium(I) hexafluorophosphate CAS No. 32761-50-5](/img/structure/B1612547.png)

Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

Overview

Description

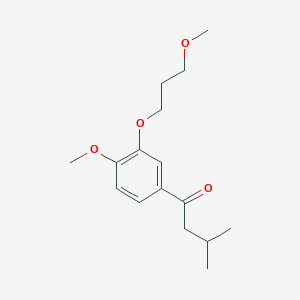

Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate, also known as Rh(nbd)(PMe2Ph)3PF6, is a rhodium complex that has been widely studied for its potential applications in catalysis and organic synthesis. This complex is known for its unique reactivity and selectivity, making it a valuable tool for researchers in the field of chemical synthesis.

Scientific Research Applications

Spectroscopic Analysis : This complex has been studied using phosphorus-31 NMR spectroscopy, particularly in solid-state. The study revealed complex NMR spectra due to spin-spin coupling among the phosphorus nuclei and Rhodium. This research provided insights into the chemical shift tensors of the phosphine ligands in the complex, highlighting the distinct environments of the phosphorus nuclei (Bernard et al., 2008).

Catalysis in Organic Reactions : The complex has been utilized in various catalytic reactions. One study explored its role in the rearrangement of bicyclo hydrocarbons, influencing reaction rates based on substituents and stereochemical effects (Beach & Barnett, 1977). Another research demonstrated its effectiveness in the polymerization of phenylacetylenes, emphasizing the importance of the phenylethynyl group, triphenylphosphine, and NBD ligand for controlled polymerization (Kishimoto et al., 1999).

Chemical Synthesis and Reaction Mechanisms : The complex has been instrumental in understanding various chemical synthesis mechanisms. For instance, it was used in the study of cyclometalation reactions on rhodium(I), providing insights into chelate effects and competing C-H and C-O oxidative additions (Sjoevall et al., 2001).

Hydroformylation and Isomerization Reactions : It's been utilized in hydroformylation of dienes to dialdehydes, showing high activity in such reactions (Fujita et al., 2004). Additionally, it catalyzes the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters (Saiah & Pellicciari, 1995).

Stereochemistry Studies : Research has also focused on understanding the stereochemistry of reactions catalyzed by this complex, such as the addition of hydrosilanes to alkyl acetylenes (Ojima et al., 1974).

Mechanism of Action

Target of Action

It is known to be used as a catalyst in aminomethylation reactions .

Result of Action

The primary result of the action of this compound is to facilitate aminomethylation reactions . It helps in the formation of amines, which are fundamental to a wide range of chemical and biological processes.

properties

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMJZDCWYNRZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41F6P4Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583563 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32761-50-5 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

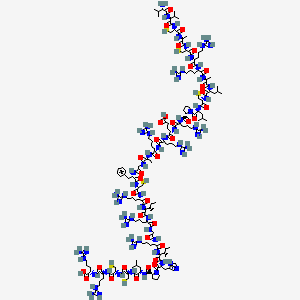

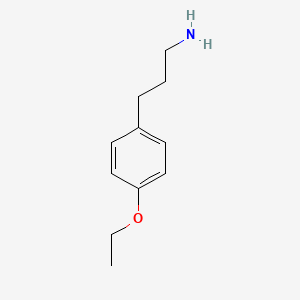

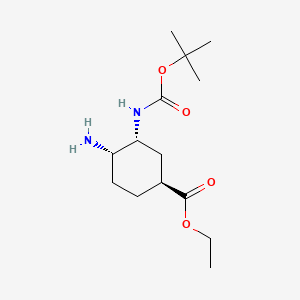

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B1612485.png)